Zimelidine dihydrochloride monohydrate is a chemical compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) developed for the treatment of depression. It is structurally related to brompheniramine, an antihistamine, and was synthesized in the late 1970s by Arvid Carlsson and his team at Astra AB. Zimelidine was marketed under various brand names, including Zimeldine, Normud, and Zelmid, starting in 1982. Despite its initial promise, it was withdrawn from the market due to reports of serious side effects, including Guillain-Barré syndrome .
Zimelidine dihydrochloride monohydrate is classified as a pharmaceutical agent primarily used as an antidepressant. Its molecular formula is , with a molecular weight of approximately 408.16 g/mol . The compound is categorized under SSRIs due to its mechanism of action, which involves the inhibition of serotonin reuptake in the central nervous system .
The synthesis of Zimelidine dihydrochloride monohydrate involves several chemical reactions that lead to its final form. The primary synthetic route includes:
The molecular structure of Zimelidine dihydrochloride monohydrate can be described as follows:
Zimelidine can undergo various chemical reactions typical for amines and halogenated compounds:
Zimelidine acts primarily by inhibiting the reuptake of serotonin at neuronal synapses, which increases serotonin levels in the synaptic cleft and enhances neurotransmission:
Zimelidine dihydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties suggest that while Zimelidine has some solubility challenges, it can be effectively formulated for oral administration due to its solid state and stability under standard conditions.
Zimelidine was primarily used in clinical settings as an antidepressant due to its efficacy in increasing serotonin levels in patients suffering from depression. Although it was withdrawn from the market due to safety concerns, its development contributed significantly to the understanding of serotonergic mechanisms in mental health treatments.
CAS No.: 4430-97-1
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 387825-07-2
CAS No.: 82765-77-3